![molecular formula C16H11BrO2S B12608125 Naphthalene, 2-[(4-bromophenyl)sulfonyl]- CAS No. 881210-55-5](/img/structure/B12608125.png)
Naphthalene, 2-[(4-bromophenyl)sulfonyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene, 2-[(4-bromophenyl)sulfonyl]- is an organic compound with the molecular formula C16H11BrO2S. It is a derivative of naphthalene, where a bromophenylsulfonyl group is attached to the second position of the naphthalene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 2-[(4-bromophenyl)sulfonyl]- typically involves the reaction of 2-naphthol with 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then converted to the final product by heating .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
化学反応の分析
Types of Reactions
Naphthalene, 2-[(4-bromophenyl)sulfonyl]- undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) and potassium cyanide (KCN) can be used.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) and sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can lead to the formation of halogenated derivatives, while nucleophilic substitution can result in the replacement of the bromine atom with other functional groups .
科学的研究の応用
Naphthalene, 2-[(4-bromophenyl)sulfonyl]- has several scientific research applications, including:
作用機序
The mechanism of action of Naphthalene, 2-[(4-bromophenyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Naphthalene, 2-[(4-chlorophenyl)sulfonyl]-: Similar structure but with a chlorine atom instead of bromine.
Naphthalene, 2-[(4-fluorophenyl)sulfonyl]-: Similar structure but with a fluorine atom instead of bromine.
Naphthalene, 2-[(4-methylphenyl)sulfonyl]-: Similar structure but with a methyl group instead of bromine.
Uniqueness
Naphthalene, 2-[(4-bromophenyl)sulfonyl]- is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific types of chemical reactions, such as nucleophilic substitution, that may not be as favorable with other halogens or substituents .
特性
CAS番号 |
881210-55-5 |
|---|---|
分子式 |
C16H11BrO2S |
分子量 |
347.2 g/mol |
IUPAC名 |
2-(4-bromophenyl)sulfonylnaphthalene |
InChI |
InChI=1S/C16H11BrO2S/c17-14-6-9-15(10-7-14)20(18,19)16-8-5-12-3-1-2-4-13(12)11-16/h1-11H |
InChIキー |
NFASUGMSMJVHKG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


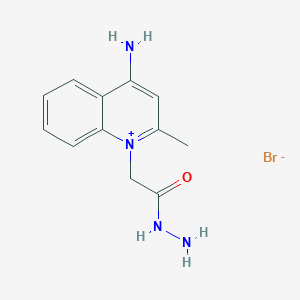
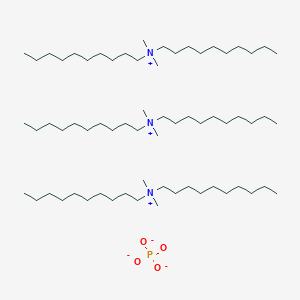
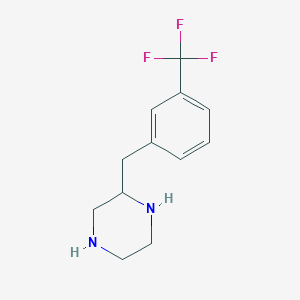
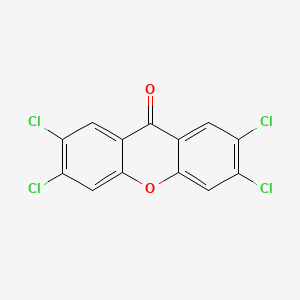

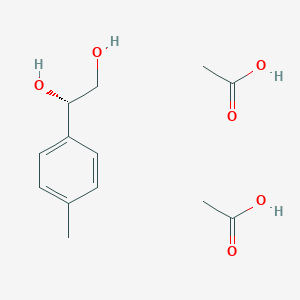
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbutanamide](/img/structure/B12608074.png)
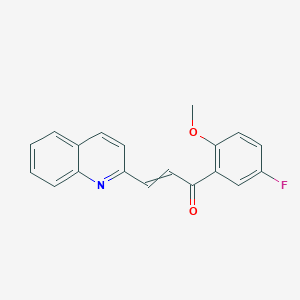

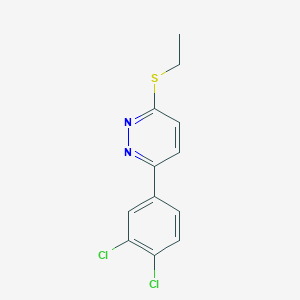
![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine], 1'-(5-pyrimidinyl)-](/img/structure/B12608080.png)
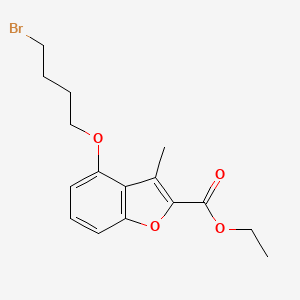
![1,6-Diazaspiro[3.3]heptane-1-carboxylic acid, 6-[2-(methylamino)-2-oxoethyl]-5-oxo-, methyl ester, (4R)-](/img/structure/B12608086.png)
![2-[2-(Methanesulfonyl)ethenyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12608098.png)
